![molecular formula C11H17Cl2N3O B13553449 (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[321]octan-3-ol dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring and an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[3.2.1]octane core.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the azabicyclo[3.2.1]octane intermediate.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, typically using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyrimidine derivatives.
Scientific Research Applications
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: A compound with a similar bicyclic structure but different functional groups.
Icaritin: A natural product with a similar pyrimidine ring but different core structure.
Indirubin: A compound with a similar pyrimidine ring but different overall structure.
Uniqueness
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is unique due to its specific combination of the azabicyclo[3.2.1]octane core and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H17Cl2N3O |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
(1R,5S)-3-pyrimidin-5-yl-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(8-5-12-7-13-6-8)3-9-1-2-10(4-11)14-9;;/h5-7,9-10,14-15H,1-4H2;2*1H/t9-,10+,11?;; |
InChI Key |
KYGRCOQOSMLKGN-WHHWYQSHSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CN=CN=C3)O.Cl.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CN=CN=C3)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


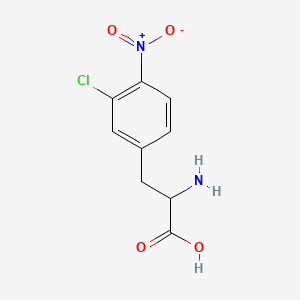
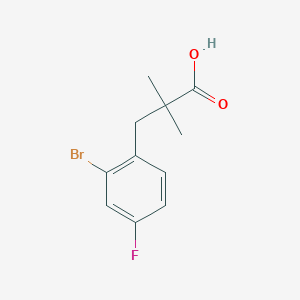

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

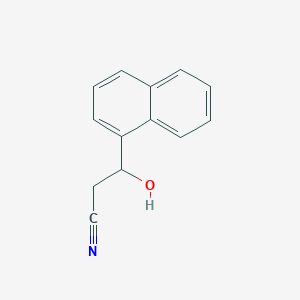

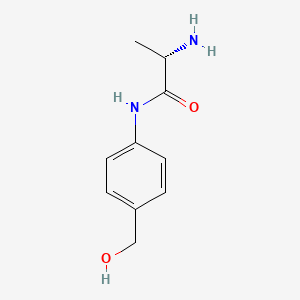
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
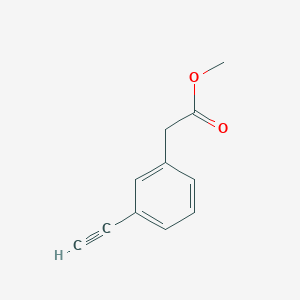
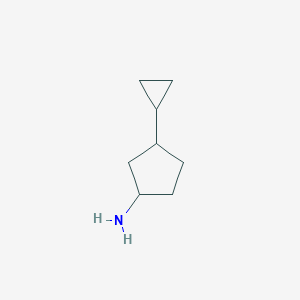
![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)
![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
